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Compound of Interest

Compound Name: Allobetulin

Cat. No.: B154736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Allobetulin, a rearranged oleanane-type triterpenoid. The information presented herein is

intended to serve as a core reference for researchers engaged in the identification,

characterization, and development of Allobetulin and its derivatives. This document collates

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside detailed experimental protocols to aid in the replication and validation of these

findings.

Spectroscopic Data of Allobetulin
The structural elucidation of Allobetulin has been extensively performed using a combination

of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H

NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic

compounds. The ¹H and ¹³C NMR data for Allobetulin are presented below.

Table 1: ¹H NMR Spectroscopic Data for Allobetulin (CDCl₃)
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Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Number of
Protons

Assignment Reference

3.78 d 7.6 1H H-28b [1]

3.53 s 1H H-19 [1]

3.44 d 7.6 1H H-28a [1]

3.20 dd 11.4, 4.8 1H H-3 [1]

1.20-1.72 m 24H CH, CH₂ [1]

0.98 s 6H 2 × CH₃ [1]

0.93 s 3H CH₃ [1]

0.91 s 3H CH₃ [1]

0.85 s 3H CH₃ [1]

0.80 s 3H CH₃ [1]

0.77 s 3H CH₃ [1]

Table 2: ¹³C NMR Spectroscopic Data for Allobetulin (CDCl₃)
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Chemical Shift (δ) ppm Carbon Atom Assignment Reference

88.15 C-19 [1]

79.14 C-3 [1]

71.26 C-28 [1]

55.50 [1]

51.09 [1]

46.81 [1]

43.29 [1]

41.49 [1]

40.71 [1]

38.93 [1]

38.86 [1]

37.25 [1]

36.68 [1]

36.22 [1]

35.12 [1]

34.10 [1]

33.91 [1]

32.68 [1]

32.15 [1]

28.78 C-29 or C-30 [1]

27.95 C-2 [1]

26.42 [1]

26.20 [1]
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24.52 C-29 or C-30 [1]

20.96 [1]

18.25 [1]

16.47 [1]

15.68 [1]

15.37 [1]

13.48 [1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for Allobetulin are summarized below.

Table 3: IR Spectroscopic Data for Allobetulin

Wavenumber (cm⁻¹)
Functional Group
Assignment

Reference

3423 O-H stretching [1]

2927, 2860 C-H stretching [1]

1751
C=O stretching (trace impurity

or overtone)
[1]

1448 C-H bending [1]

1384, 1375 C-H bending (gem-dimethyl) [1]

1033, 1007 C-O stretching [1]

767, 730 [1]

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.mdpi.com/1422-8599/2022/3/M1446
https://www.mdpi.com/1422-8599/2022/3/M1446
https://www.mdpi.com/1422-8599/2022/3/M1446
https://www.mdpi.com/1422-8599/2022/3/M1446
https://www.mdpi.com/1422-8599/2022/3/M1446
https://www.mdpi.com/1422-8599/2022/3/M1446
https://www.mdpi.com/1422-8599/2022/3/M1446
https://www.benchchem.com/product/b154736?utm_src=pdf-body
https://www.benchchem.com/product/b154736?utm_src=pdf-body
https://www.mdpi.com/1422-8599/2022/3/M1446
https://www.mdpi.com/1422-8599/2022/3/M1446
https://www.mdpi.com/1422-8599/2022/3/M1446
https://www.mdpi.com/1422-8599/2022/3/M1446
https://www.mdpi.com/1422-8599/2022/3/M1446
https://www.mdpi.com/1422-8599/2022/3/M1446
https://www.mdpi.com/1422-8599/2022/3/M1446
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The high-resolution mass spectrometry (HRMS) data confirms the molecular

formula of Allobetulin.

Table 4: Mass Spectrometry Data for Allobetulin

Ion Calculated m/z Found m/z
Molecular
Formula

Reference

[M+H]⁺ 443.3889 443.3884 C₃₀H₅₁O₂ [2]

The mass spectrum of allobetulin also shows characteristic fragmentation peaks for the

oleanane backbone at m/z 207, 189, 134, 107, 95, 81, 69, and 55.[3]

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are based on standard practices for the

analysis of triterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating

at frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[2][4]

Sample Preparation: A few milligrams of purified Allobetulin are dissolved in a deuterated

solvent, most commonly chloroform-d (CDCl₃).[1][5] Tetramethylsilane (TMS) is often used

as an internal standard for chemical shift referencing.[6]

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For

more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and

HMBC can be performed to establish proton-proton and proton-carbon correlations.[7][8]

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.[5]
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Sample Preparation: For solid samples like Allobetulin, the Attenuated Total Reflectance

(ATR) method is frequently employed, where a small amount of the solid is pressed against a

crystal (e.g., ZnSe or diamond).[1] Alternatively, a KBr pellet can be prepared by grinding the

sample with potassium bromide and pressing it into a thin disk.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[9] The

data is processed to show the percentage of transmittance or absorbance as a function of

wavenumber.

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using a Q-

TOF (Quadrupole Time-of-Flight) mass spectrometer.[2]

Ionization Technique: Electrospray ionization (ESI) is a common ionization method for

triterpenoids, typically in positive ion mode to observe the [M+H]⁺ ion.[2] Atmospheric

Pressure Chemical Ionization (APCI) is another suitable technique.[10][11]

Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range

to detect the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis of Allobetulin
The following diagram illustrates the general workflow for the isolation and spectroscopic

characterization of a natural product like Allobetulin.
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Caption: Workflow of Allobetulin Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b154736?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-8599/2022/3/M1446
https://pmc.ncbi.nlm.nih.gov/articles/PMC9329720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9329720/
https://www.mdpi.com/1420-3049/28/16/5946
https://www.researchgate.net/profile/Arrous-Salah/publication/335963265_SYNTHESIS_AND_ANTIOXIDANT_EVALUATION_OF_SOME_NEW_ALLOBETULIN_ESTERS/links/5e3d91b8458515072d88be11/SYNTHESIS-AND-ANTIOXIDANT-EVALUATION-OF-SOME-NEW-ALLOBETULIN-ESTERS.pdf
https://www.benchchem.com/pdf/Unveiling_the_Potential_of_Dammarane_Triterpenoids_Experimental_Protocols_for_Researchers.pdf
https://epic.awi.de/id/eprint/30512/1/Satiraphan_etal_2012_Supplementary_information.pdf
https://www.scribd.com/document/177494653/13C-NMR-of-Triterpenoids
https://www.acgpubs.org/RNP/2013/Volume7/Issue%201/12-RNP-1210-187.pdf
https://web.mit.edu/12.000/www/finalpresentation/experiments/ir.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10180310/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10180310/
https://pure.uva.nl/ws/files/3015295/14208_UBA003000281_011.pdf
https://www.benchchem.com/product/b154736#spectroscopic-data-of-allobetulin-nmr-ir-ms
https://www.benchchem.com/product/b154736#spectroscopic-data-of-allobetulin-nmr-ir-ms
https://www.benchchem.com/product/b154736#spectroscopic-data-of-allobetulin-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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